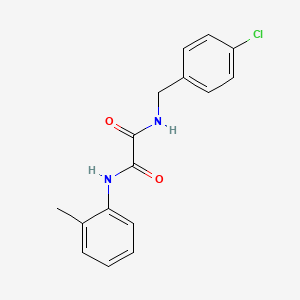
2-(4-chloro-2-methylphenoxy)-N-(3-chlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(3-chlorophenyl)propanamide, also known as fenoxaprop-p-ethyl, is a selective herbicide that is widely used in agriculture to control grassy weeds in crops such as wheat, barley, and rice. It belongs to the chemical class of aryloxyphenoxypropionates and is known for its high efficacy and low toxicity.
Wirkmechanismus
Fenoxaprop-p-ethyl works by inhibiting the activity of the enzyme acetyl-coenzyme A carboxylase (ACCase), which is essential for the biosynthesis of fatty acids in plants. This leads to the accumulation of toxic levels of fatty acid intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Fenoxaprop-p-ethyl has been shown to have minimal impact on non-target organisms, including mammals, birds, and fish. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. However, it can be toxic to certain aquatic plants and invertebrates, and caution should be exercised when using it near water bodies.
Vorteile Und Einschränkungen Für Laborexperimente
Fenoxaprop-p-ethyl is a valuable tool for studying the biochemistry and physiology of plant fatty acid biosynthesis. Its selectivity and high efficacy make it an ideal herbicide for use in lab experiments. However, its potential impact on non-target organisms and the environment should be carefully considered when designing experiments.
Zukünftige Richtungen
1. Development of new herbicides that target different enzymes in the fatty acid biosynthesis pathway.
2. Study of the impact of 2-(4-chloro-2-methylphenoxy)-N-(3-chlorophenyl)propanamide-ethyl on soil microbiota and ecosystem services.
3. Investigation of the potential for resistance development in target weeds.
4. Exploration of the use of 2-(4-chloro-2-methylphenoxy)-N-(3-chlorophenyl)propanamide-ethyl in combination with other herbicides to enhance weed control efficacy.
5. Assessment of the long-term effects of 2-(4-chloro-2-methylphenoxy)-N-(3-chlorophenyl)propanamide-ethyl on soil health and crop productivity.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(3-chlorophenyl)propanamide-ethyl is a highly effective and selective herbicide that is widely used in agriculture. Its mechanism of action involves the inhibition of the ACCase enzyme, leading to the accumulation of toxic fatty acid intermediates and ultimately the death of the plant. While it has minimal impact on non-target organisms and is rapidly metabolized in the body, caution should be exercised when using it near water bodies. Further research is needed to fully understand its impact on the environment and to develop new herbicides that target different enzymes in the fatty acid biosynthesis pathway.
Synthesemethoden
Fenoxaprop-p-ethyl is synthesized through a multi-step process that involves the reaction of 2-methyl-4-chlorophenol with sodium hydroxide to form 2-methyl-4-chlorophenol sodium salt. This is followed by the reaction of the sodium salt with 3-chlorobenzonitrile to form 2-(4-chloro-2-methylphenoxy)benzonitrile. The final step involves the reaction of 2-(4-chloro-2-methylphenoxy)benzonitrile with ethyl chloroformate to form 2-(4-chloro-2-methylphenoxy)-N-(3-chlorophenyl)propanamide-ethyl.
Wissenschaftliche Forschungsanwendungen
Fenoxaprop-p-ethyl has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be highly effective in controlling grassy weeds, particularly those that are resistant to other herbicides. Its low toxicity and short half-life in soil make it an attractive option for sustainable agriculture.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-8-13(18)6-7-15(10)21-11(2)16(20)19-14-5-3-4-12(17)9-14/h3-9,11H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGFDXZRRODOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5051129.png)

![2-(2,3-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5051135.png)
![1-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5051139.png)
![1-{[1-({6-[isobutyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5051143.png)

![2-[4-(2-methyl-4-nitro-1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5051155.png)
![2-bromo-5-{[(5-carboxypentyl)amino]sulfonyl}benzoic acid](/img/structure/B5051158.png)


![3,5-dimethyl-4-[4-(4-nitrophenoxy)butyl]-1H-pyrazole](/img/structure/B5051193.png)

![N-(4-fluorobenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5051208.png)
![4-[4-(2,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5051217.png)